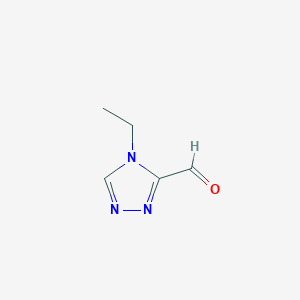

4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde

Description

The Pervasive Influence of 1,2,4-Triazole (B32235) Scaffolds in Heterocyclic Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a high degree of stability and a unique set of physicochemical properties. researchgate.net This scaffold is a cornerstone in the design of a vast number of biologically active molecules. Its prevalence in pharmaceuticals is notable, with well-known drugs such as the antifungal agents fluconazole (B54011) and itraconazole, and the anticancer drug letrozole, all featuring this core structure.

The significance of the 1,2,4-triazole scaffold stems from several key characteristics:

Metabolic Stability: The aromatic nature of the triazole ring often confers resistance to metabolic degradation, enhancing the pharmacokinetic profiles of drug candidates.

Hydrogen Bonding Capability: The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. researchgate.net

Dipole Moment: The arrangement of nitrogen atoms creates a significant dipole moment, which can influence the molecule's solubility and its ability to engage in electrostatic interactions.

Coordination Chemistry: 1,2,4-triazole derivatives are effective ligands, capable of forming stable complexes with a variety of metal ions. This property is exploited in the development of new materials and catalysts.

These attributes make the 1,2,4-triazole ring a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. uni.lu

The Synthetic Versatility of Aldehyde Functionality in Triazole Derivatives

The introduction of an aldehyde group at the 3-position of the 4-ethyl-4H-1,2,4-triazole ring dramatically expands its synthetic utility. The aldehyde is a highly reactive functional group that serves as a gateway to a multitude of chemical transformations. This allows for the straightforward elaboration of the core triazole structure into more complex molecules.

Key reactions involving the aldehyde group include:

Schiff Base Formation: Aldehydes readily react with primary amines to form imines (Schiff bases), which are themselves important intermediates and can possess biological activity.

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde into an alkene, enabling the extension of carbon chains.

Reductive Amination: The aldehyde can be converted into an amine through reaction with an amine in the presence of a reducing agent.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to further classes of derivatives.

This synthetic flexibility is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies, a fundamental process in drug discovery. By systematically modifying the aldehyde group, researchers can fine-tune the biological activity and pharmacokinetic properties of the parent molecule.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-2-8-4-6-7-5(8)3-9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWUVYAENZGHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554453-19-8 | |

| Record name | 4-ethyl-4H-1,2,4-triazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical and Spectroscopic Profile

While extensive experimental data for 4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [Calculated] |

| Molecular Weight | 125.13 g/mol | [Calculated] |

| IUPAC Name | This compound | [Standard Nomenclature] |

| Monoisotopic Mass | 125.058914 Da | PubChem scispace.com |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Absorption Bands |

| ¹H NMR | δ (ppm): ~1.4 (t, 3H, CH₃), ~4.2 (q, 2H, CH₂), ~8.5 (s, 1H, triazole C5-H), ~9.9 (s, 1H, CHO) |

| ¹³C NMR | δ (ppm): ~15 (CH₃), ~45 (CH₂), ~145 (triazole C5), ~155 (triazole C3), ~185 (C=O) |

| FT-IR | ν (cm⁻¹): ~2950 (C-H alkyl), ~2850 & ~2750 (C-H aldehyde), ~1700 (C=O aldehyde), ~1550 (C=N triazole) |

Note: The spectroscopic data are estimations based on known values for structurally similar 4-alkyl-1,2,4-triazole derivatives and general principles of NMR and IR spectroscopy.

Synthesis and Reactivity

There is no single, standardized published synthesis for 4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde. However, its synthesis can be envisioned through several established synthetic routes for substituted 1,2,4-triazoles.

A plausible synthetic pathway could involve:

Formation of the 1,2,4-triazole (B32235) ring: This can be achieved through reactions like the Pellizzari reaction, which involves the condensation of a hydrazide with an amide, or the Einhorn–Brunner reaction between a hydrazine (B178648) and a diacyl-amine. organic-chemistry.org

N-Alkylation: The resulting triazole can be alkylated with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to introduce the ethyl group at the N4 position.

Formylation: The aldehyde group can be introduced at the C3 position. A common method for formylating electron-rich heterocyclic rings is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and dimethylformamide. nih.gov

Alternatively, the synthesis could start with ethylamine (B1201723) and build the triazole ring around it using appropriate reagents.

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde's carbonyl carbon. It is expected to undergo nucleophilic addition reactions readily, as is characteristic of aldehydes. The triazole ring itself is generally stable but can participate in reactions such as electrophilic substitution at the nitrogen atoms under certain conditions.

Spectroscopic Characterization Techniques for Triazole Carbaldehydes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: In the proton NMR spectrum of 4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde, distinct signals corresponding to the different types of protons are expected. The ethyl group attached to the nitrogen at position 4 would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The chemical shift of the methylene protons would be further downfield compared to the methyl protons due to the deshielding effect of the adjacent nitrogen atom. A singlet would be anticipated for the proton at position 5 of the triazole ring. The aldehyde proton (CHO) at position 3 would appear as a distinct singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm, owing to the strong deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, separate signals are expected for the methyl and methylene carbons of the ethyl group, the two distinct carbons of the triazole ring (C3 and C5), and the carbonyl carbon of the aldehyde group. The carbonyl carbon signal is characteristically found at a very downfield position, often above 180 ppm. The chemical shifts of the triazole ring carbons are influenced by the nitrogen atoms and the substituents. ufv.brchemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.5 - 10.5 | 180 - 190 |

| Triazole C5-H | 8.0 - 9.0 | 140 - 150 (C5) |

| Ethyl CH₂ | 4.0 - 4.5 | 40 - 50 |

| Ethyl CH₃ | 1.3 - 1.6 | 13 - 17 |

| Triazole C3 | - | 155 - 165 |

Note: These are predicted values based on typical ranges for similar functional groups and heterocyclic systems. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound (C₅H₇N₃O), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. uni.lu High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. nih.gov

The fragmentation of 1,2,4-triazole (B32235) derivatives in the mass spectrometer often involves the cleavage of the triazole ring and the loss of small neutral molecules. researchgate.net Common fragmentation pathways for this compound could include the loss of the ethyl group, the aldehyde group, or molecules such as N₂ or HCN. The analysis of these fragment ions helps to confirm the structure of the parent molecule.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 126.0662 | Protonated Molecule |

| [M+Na]⁺ | 148.0481 | Sodium Adduct |

| [M]⁺ | 125.0589 | Molecular Ion |

Source: Predicted data from PubChem. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would show characteristic absorption bands for the various functional groups.

A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1680-1720 cm⁻¹. The C-H stretching vibration of the aldehyde proton typically appears as a pair of weak to medium bands in the range of 2700-2900 cm⁻¹. The triazole ring itself would exhibit several characteristic bands, including C=N stretching vibrations around 1600-1450 cm⁻¹ and N=N stretching. researchgate.net The C-H stretching vibrations of the ethyl group would be observed in the 2850-3000 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (aldehyde) | 1680 - 1720 |

| C-H (aldehyde) | 2700 - 2900 |

| C-H (aliphatic) | 2850 - 3000 |

| C=N (triazole ring) | 1450 - 1600 |

| N=N (triazole ring) | 1500 - 1600 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, π → π* and n → π* transitions are typically observed.

The unsubstituted 1,2,4-triazole ring exhibits weak absorption at lower wavelengths. researchgate.net The presence of the aldehyde group, a chromophore, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Typically, the π → π* transitions of the conjugated system would appear at shorter wavelengths with high intensity, while the n → π* transition of the carbonyl group would be observed at longer wavelengths with lower intensity. globalresearchonline.net The exact position of the absorption maxima can be influenced by the solvent used for the analysis. globalresearchonline.net

X-ray Crystallography for Structural Elucidation

Theoretical and Computational Studies of 4 Ethyl 4h 1,2,4 Triazole 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde. These calculations provide a detailed picture of the molecule's electronic structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are typically employed to determine its optimized molecular geometry, vibrational frequencies, and other electronic properties. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311+G(d,p), to achieve a balance between accuracy and computational cost.

These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The computed vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding the molecule's reactivity and stability. nih.govdnu.dp.ua

Table 1: Representative DFT-Calculated Properties for a 1,2,4-Triazole (B32235) Derivative

| Property | Calculated Value |

|---|---|

| Total Energy | -489.3 Hartrees |

| Dipole Moment | 3.45 Debye |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.6 eV |

Note: The data presented in this table is illustrative and based on a representative 1,2,4-triazole derivative. Specific values for this compound would require dedicated calculations.

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the triazole ring, which is rich in electrons, while the LUMO is likely to be distributed over the carbaldehyde group, which is electron-deficient. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for intuitive interpretation. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), which are susceptible to nucleophilic attack. Green areas denote neutral potential.

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the carbaldehyde group, highlighting them as potential sites for electrophilic interaction. Conversely, the hydrogen atom of the carbaldehyde group and the regions around the ethyl group's hydrogen atoms would exhibit positive potential.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other systems, particularly biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. prolekare.cznih.govnih.gov

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. Given the diverse biological activities of 1,2,4-triazole derivatives, this compound could be a candidate for docking studies against various enzymes, such as cyclooxygenases (COX-1 and COX-2) or various kinases, to explore its potential as an inhibitor. prolekare.cznih.gov

Table 2: Representative Molecular Docking Results for a 1,2,4-Triazole Derivative Against Different Protein Targets

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| c-Kit Tyrosine Kinase | -7.9 | Cys673, Glu671, Asp810 |

| Aromatase | -9.2 | Met374, Ser478, Phe221 |

Note: This data is illustrative and based on docking studies of various 1,2,4-triazole derivatives against the specified targets. The actual performance of this compound would depend on its specific interactions with the active sites of these proteins.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information on their conformational dynamics, stability, and interactions with their environment. The 1,2,4-triazole ring system, a core component of many pharmacologically active compounds, is known for its stability and capacity to engage in various intermolecular interactions such as hydrogen bonding, dipole-dipole, and π-stacking interactions. pensoft.netnih.gov

Analysis of such trajectories for analogous compounds often involves the calculation of various parameters to assess the stability and dynamics of the system.

Typical Parameters Analyzed in MD Simulations of Triazole Derivatives:

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating conformational stability. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of each atom around its average position, highlighting flexible regions of the molecule. |

| Radius of Gyration (Rg) | Represents the compactness of the molecule's structure over the course of the simulation. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent, providing insights into its solubility and interaction with the surrounding medium. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds, which are crucial for molecular recognition and binding. |

While these methodologies are standard in the computational investigation of small molecules, the application and detailed findings for this compound specifically are yet to be reported in dedicated studies.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity. These models are essential in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. For a QSAR study, a dataset of compounds with known activities is required to derive a mathematical equation that relates molecular descriptors to their activity.

A search for QSAR studies specifically involving this compound did not yield any specific results. However, QSAR studies have been conducted on various series of 1,2,4-triazole derivatives to explore their potential in different therapeutic areas, such as anticancer agents. nih.govresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors.

Common Molecular Descriptors Used in QSAR Studies of Triazole Derivatives:

| Descriptor Type | Examples | Description |

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Describe the basic atomic composition and connectivity of the molecule. |

| Topological (2D) | Wiener Index, Randić Index | Characterize the topology and branching of the molecular graph. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Depend on the three-dimensional coordinates of the atoms. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Derived from quantum mechanical calculations, describing electronic properties. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Relate to the physical and chemical properties of the molecule. |

A typical 3D-QSAR study on 1,2,4-triazole derivatives as anticancer agents involved the generation of a model with a squared correlation coefficient (r²) of 0.8713, indicating a strong relationship between the descriptors and the biological activity. nih.gov The model highlighted the importance of steric and electrostatic fields in determining the anticancer potential. nih.gov

Although these findings demonstrate the utility of QSAR in understanding the structure-activity relationships of the broader 1,2,4-triazole class, a dedicated QSAR model for activities specifically related to this compound has not been established in the available literature. Such a study would require a synthesized series of analogs and their corresponding biological data.

Applications and Advanced Materials Science Perspectives

Role in Medicinal Chemistry Research

The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in numerous clinically used drugs, valued for its metabolic stability and ability to engage in various biological interactions. nih.gov The ethyl group at the N4 position and the carbaldehyde at the C3 position of 4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde provide opportunities for synthetic modifications to modulate pharmacokinetic and pharmacodynamic properties.

The 1,2,4-triazole ring system is a key component in the design of pharmacophores due to its dipole character, hydrogen bonding capacity, and rigidity. nih.gov Derivatives of 1,2,4-triazole are integral to a variety of drugs, including antifungal agents like fluconazole (B54011) and itraconazole. nih.gov The structural framework of this compound serves as a scaffold that can be elaborated to create compounds with specific three-dimensional arrangements of chemical features necessary for biological activity.

The carbaldehyde group is particularly useful as it can be readily converted into other functional groups, such as imines (Schiff bases), alcohols, and carboxylic acids, allowing for the exploration of a wide chemical space. For instance, the synthesis of hybrid molecules incorporating the 1,2,4-triazole scaffold with other pharmacologically active moieties, like acetamides, has been explored to develop potential anti-cancer agents. nih.gov Molecular hybridization strategies often leverage the triazole core to create compounds with improved solubility and drug-like properties. nih.gov

Interactive Data Table: Pharmacophoric Features of 1,2,4-Triazole Derivatives

| Pharmacophoric Feature | Description | Potential Biological Interaction |

|---|---|---|

| 1,2,4-Triazole Ring | A five-membered aromatic ring with three nitrogen atoms. | Hydrogen bonding (acceptor), dipole-dipole interactions, π-π stacking. |

| N4-Ethyl Group | An ethyl substituent on one of the nitrogen atoms. | Hydrophobic interactions, can influence steric hindrance and solubility. |

| C3-Carbaldehyde Group | An aldehyde functional group. | Hydrogen bonding (acceptor), can form covalent bonds with nucleophilic residues in biological targets (e.g., Schiff base formation). |

Derivatives of 1,2,4-triazole have been extensively studied as inhibitors of various enzymes. researchgate.netisp.edu.pk The design of effective enzyme inhibitors is a key strategy in the treatment of numerous diseases, including neurological disorders and cancer. researchgate.net While direct studies on this compound are limited, research on analogous structures provides insight into its potential inhibitory activities.

For example, various 1,2,4-triazole derivatives have shown inhibitory effects against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov The inhibition of these enzymes is a therapeutic approach for conditions like Alzheimer's disease and diabetes mellitus. nih.gov In one study, a series of azinane-triazole based derivatives were synthesized and evaluated for their enzyme inhibition potential, with some compounds showing potent inhibition of AChE and α-glucosidase. nih.gov

Interactive Data Table: Enzyme Inhibition by 1,2,4-Triazole Analogues

| Enzyme Target | Therapeutic Area | Example Inhibitory Activity of Analogues | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Alzheimer's Disease | IC50 values in the low micromolar to nanomolar range for some derivatives. | nih.gov |

| α-Glucosidase | Diabetes Mellitus | Some derivatives showed better inhibition than the standard drug acarbose. | nih.gov |

| Thymidine (B127349) Phosphorylase | Cancer | Bis-1,2,4-triazole derivatives exhibited promising inhibitory activity. | ajol.info |

Molecular docking studies are frequently employed to understand the interactions between small molecules and their biological targets at the atomic level. nih.gov Such studies on 1,2,4-triazole derivatives have revealed key binding modes that contribute to their biological activity. These interactions often involve hydrogen bonds with amino acid residues in the active site of the target protein, as well as hydrophobic and π-π stacking interactions. nih.gov

For instance, molecular docking studies of novel bis-1,2,4-triazoles as thymidine phosphorylase inhibitors revealed interactions with several amino acid residues within the enzyme's active site. ajol.info Similarly, docking studies of 1,2,4-triazole-based acetamide (B32628) derivatives against c-kit tyrosine kinase and protein kinase B showed excellent binding affinities, suggesting their potential as anti-cancer agents. nih.gov The aldehyde functionality of this compound can participate in hydrogen bonding and potentially form covalent linkages, which could be explored in the design of targeted covalent inhibitors.

Coordination Chemistry and Ligand Design

The nitrogen atoms of the 1,2,4-triazole ring make it an excellent ligand for the coordination of metal ions. The field of coordination chemistry explores the synthesis, structure, and properties of metal-ligand complexes. This compound, with its triazole ring and carbaldehyde group, can act as a versatile ligand.

The synthesis of metal complexes with 1,2,4-triazole-based ligands is a burgeoning area of research. These complexes can be prepared by reacting the ligand with various metal salts in a suitable solvent, often under reflux conditions. nih.gov The resulting complexes can exhibit a range of coordination numbers and geometries depending on the metal ion, the ligand-to-metal ratio, and the reaction conditions.

While specific examples of metal complexes with this compound are not widely reported, studies on similar ligands, such as Schiff bases derived from 1,2,4-triazoles, demonstrate the feasibility of synthesizing complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). ajol.info The carbaldehyde group can be reacted with amines to form Schiff base ligands, which then coordinate to metal ions.

The coordination geometries of metal complexes with 1,2,4-triazole derivatives are diverse and can include octahedral, tetrahedral, and square planar arrangements. ajol.infonih.gov These geometries are typically determined using techniques such as X-ray crystallography, as well as spectroscopic methods like FT-IR, UV-Vis, and NMR.

The electronic properties of these complexes are influenced by the nature of the metal ion and the ligand field. UV-Vis spectroscopy can provide information about the d-d electronic transitions in transition metal complexes, which are sensitive to the coordination environment. figshare.com Magnetic susceptibility measurements can determine the number of unpaired electrons in a complex, providing insight into its electronic structure and bonding. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are also employed to understand the electronic structures and properties of these complexes. figshare.com

Interactive Data Table: Coordination Properties of 1,2,4-Triazole-Based Metal Complexes

| Metal Ion | Typical Coordination Geometry | Characterization Techniques | Potential Applications |

|---|---|---|---|

| Co(II) | Octahedral, Tetrahedral | UV-Vis, FT-IR, Magnetic Susceptibility | Catalysis, Magnetic Materials |

| Ni(II) | Octahedral, Square Planar | UV-Vis, FT-IR, Magnetic Susceptibility | Catalysis, Antimicrobial Agents |

| Cu(II) | Square Planar, Distorted Octahedral | EPR, UV-Vis, Magnetic Susceptibility | Antimicrobial Agents, Enzyme Mimics |

| Zn(II) | Tetrahedral, Octahedral | NMR, FT-IR | Fluorescent Materials, Biological Probes |

Applications in Materials Science

Comprehensive searches of scientific databases and literature yield no specific studies on the applications of this compound in materials science. The subsequent subsections reflect this lack of available data.

Luminescence Properties

There is no published research detailing the luminescence or photophysical properties of this compound. While other derivatives of 4-alkyl-4H-1,2,4-triazoles have been synthesized and shown to exhibit high luminescence and significant quantum yields, these properties have been attributed to extensive π-conjugated systems created by attaching aromatic or heteroaromatic groups to the triazole core. nih.govmdpi.comresearchgate.net The specific luminescent characteristics of the 3-carbaldehyde derivative remain uninvestigated in the available literature.

Polymer Chemistry and Functional Materials

No literature was found describing the use of this compound in polymer chemistry or as a component in the synthesis of functional materials. The aldehyde functional group suggests potential utility as a monomer or a precursor for functionalization; however, no studies have been published that explore this potential. Research into polymers incorporating the 1,2,4-triazole ring has focused on other derivatives, not the specific ethyl-carbaldehyde compound. nih.gov

Research in Agrochemicals and Related Fields

The 1,2,4-triazole nucleus is a well-established pharmacophore in the development of agricultural chemicals, with many derivatives exhibiting fungicidal, herbicidal, or insecticidal properties. researchgate.netresearchgate.netnih.govmdpi.com However, a thorough review of the literature indicates that this compound has not been specifically investigated or reported for its potential applications in agrochemicals. Research in this area has focused on other substituted 1,2,4-triazole compounds. nih.govresearchgate.net

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

Future research is expected to focus on the development of more efficient, cost-effective, and environmentally friendly methods for the synthesis of 4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde and its derivatives. A significant trend in this area is the adoption of green chemistry principles to minimize waste and reduce reaction times. researchgate.net

Microwave-assisted synthesis, for instance, has emerged as a powerful tool in organic chemistry, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijsdr.orgresearchgate.netrsc.orgnih.govpnrjournal.com The application of microwave irradiation to the synthesis of triazole derivatives has been shown to be an effective and sustainable alternative. ijsdr.orgrsc.orgnih.govpnrjournal.com Another promising approach is the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step, thereby increasing efficiency and reducing waste. indexcopernicus.com

| Synthetic Methodology | Key Advantages | Potential Application to this compound |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. ijsdr.orgresearchgate.netrsc.org | Optimization of existing synthetic routes for faster and more efficient production. |

| Green Chemistry Approaches | Use of eco-friendly solvents, reduced waste, improved atom economy. researchgate.netnih.govrsc.org | Development of sustainable manufacturing processes for the compound and its derivatives. |

| Multicomponent Reactions | Synthesis of complex derivatives in a single step, increased efficiency. indexcopernicus.com | Facile creation of a library of derivatives for screening in various applications. |

Advanced Spectroscopic and Structural Analyses

A deeper understanding of the physicochemical properties of this compound is crucial for its future development. Advanced spectroscopic and computational techniques are expected to play a pivotal role in this endeavor.

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, for example, can provide detailed insights into the molecular structure and conformation of the compound. ipb.ptnumberanalytics.comnumberanalytics.com In conjunction with mass spectrometry, these techniques can be used for the unambiguous characterization of the molecule and its derivatives. numberanalytics.com

Furthermore, computational methods such as Density Functional Theory (DFT) are becoming increasingly important for studying the electronic structure, reactivity, and spectroscopic properties of molecules. dnu.dp.uaacs.orgresearchgate.net DFT calculations can help in understanding the tautomeric behavior of the triazole ring and predicting the most stable conformations of the molecule. researchgate.net

| Analytical Technique | Information Gained | Relevance to this compound |

| 2D NMR Spectroscopy | Detailed structural and conformational information. ipb.ptnumberanalytics.comnumberanalytics.com | Elucidation of the precise three-dimensional structure and intermolecular interactions. |

| Density Functional Theory (DFT) | Electronic structure, reactivity, and spectroscopic properties. dnu.dp.uaacs.orgresearchgate.net | Prediction of chemical behavior and guidance for the design of new derivatives. |

| X-ray Crystallography | Precise bond lengths, bond angles, and crystal packing. | Definitive determination of the solid-state structure. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

| AI/ML Application | Description | Future Impact on this compound Research |

| In Silico Screening | Virtual screening of large compound libraries to identify potential hits. tandfonline.comnih.gov | Rapid identification of derivatives with high potential for specific applications. |

| QSAR Modeling | Predicting the biological activity of compounds based on their chemical structure. | Guiding the design of more potent and selective derivatives. |

| ADME Prediction | Predicting the pharmacokinetic properties of new compounds. nih.gov | Early assessment of the drug-likeness of novel derivatives. |

Exploration of New Application Domains for Triazole Carbaldehydes

While 1,2,4-triazole (B32235) derivatives have a well-established role in medicine, future research is likely to uncover new and diverse applications for these versatile compounds. The unique chemical properties of the triazole ring and the reactive carbaldehyde group in this compound make it an attractive candidate for exploration in several emerging fields.

One such area is corrosion inhibition . Triazole derivatives have shown significant potential as effective corrosion inhibitors for various metals and alloys. nih.govnih.govijcsi.prorsc.orgresearchgate.net The nitrogen atoms in the triazole ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion. nih.govnih.gov

In the realm of materials science , the electron-deficient nature of the 1,2,4-triazole ring makes it a promising building block for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). researchgate.net

Furthermore, the aldehyde group in this compound can serve as a versatile handle for the synthesis of novel ligands for coordination chemistry . researchgate.net These ligands can be used to create metal complexes with interesting catalytic, magnetic, or photophysical properties. researchgate.net The ability of the triazole nitrogen atoms to coordinate with metal ions is a key feature in this context. researchgate.net

| Emerging Application Domain | Rationale for Exploration | Potential Role of this compound |

| Corrosion Inhibition | Triazole ring can form a protective layer on metal surfaces. nih.govnih.gov | Development of new, effective, and environmentally friendly corrosion inhibitors. |

| Materials Science | Electron-deficient nature of the triazole ring is suitable for electronic materials. researchgate.net | Use as a building block for novel organic electronic materials. |

| Coordination Chemistry | Aldehyde group and triazole nitrogens can act as ligands for metal ions. researchgate.net | Synthesis of new metal complexes with unique properties and applications. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitutions and condensation. For example, precursor compounds like 4-amino-triazoles may react with aldehydes under acidic conditions. Ethanol or methanol is often used as a solvent, with reflux temperatures (90–120°C) to drive the reaction. Purification via recrystallization or chromatography ensures high yields (60–85%) . Optimization includes adjusting stoichiometry, temperature, and catalyst selection (e.g., ceric ammonium nitrate for cyclization) .

Q. How is this compound structurally characterized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) confirms the aldehyde proton (δ 9.8–10.2 ppm) and ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂). Infrared (IR) spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹). Mass spectrometry (MS) verifies the molecular ion peak at m/z 139.16 .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screening often focuses on antimicrobial and antifungal assays. For example, triazole derivatives disrupt fungal ergosterol biosynthesis or bacterial cell wall synthesis. Researchers use agar diffusion or microdilution methods, reporting minimum inhibitory concentrations (MICs) in µg/mL. Positive controls (e.g., fluconazole) are critical for validating results .

Advanced Research Questions

Q. How does the ethyl substituent influence the compound’s reactivity and biological interactions compared to analogs (e.g., cyclopentyl or methyl derivatives)?

- Methodological Answer : The ethyl group enhances hydrophobicity and steric effects, altering binding affinity in enzyme pockets. Comparative studies using X-ray crystallography or molecular docking reveal differences in hydrogen bonding and van der Waals interactions. For instance, cyclohexyl analogs exhibit larger steric hindrance, reducing activity against cytochrome P450 enzymes .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer : Tools like PASS (Prediction of Activity Spectra for Substances) analyze structure-activity relationships (SAR). Input the compound’s SMILES string (e.g.,

N1=CN(CCO)C(C=O)=N1) to predict targets such as antifungal or anticancer activity. Validation involves comparing predicted Pa (probability of activity) values (>30%) with experimental IC₅₀ data .

Q. How can crystallographic data inconsistencies be resolved during structural elucidation?

- Methodological Answer : Use SHELX software for refinement. For twinned crystals, apply the TWIN/BASF commands in SHELXL. Validate hydrogen bonding and torsion angles against density functional theory (DFT) calculations. Cross-check with NMR data to resolve ambiguities in electron density maps .

Q. What mechanistic insights explain the compound’s role in inhibiting microbial growth?

- Methodological Answer : Mechanistic studies involve time-kill assays and proteomic profiling. For example, triazoles may inhibit lanosterol 14α-demethylase in fungi. Use LC-MS/MS to quantify ergosterol depletion or transcriptomics to identify downregulated genes in treated microbial cultures .

Data Contradiction Analysis

Q. How should researchers address discrepancies between predicted and observed biological activities?

- Methodological Answer : Re-evaluate assay conditions (e.g., pH, solvent compatibility). Perform dose-response curves to confirm IC₅₀ values. Use molecular dynamics simulations to assess binding mode variations under physiological conditions. Cross-validate with orthogonal assays (e.g., isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.